5-(Chloromethyl)quinolin-8-ol
Overview
Description
5-(Chloromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of quinoline-8-methanol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Formation of quinoline derivatives with various functional groups.
Oxidation Reactions: Formation of quinoline-8-carboxylic acid derivatives.
Reduction Reactions: Formation of quinoline-8-methanol derivatives
Scientific Research Applications
5-(Chloromethyl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)quinolin-8-ol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids and proteins, affecting their function and stability. The pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolinol
- 5,7-Dichloro-8-quinolinol
- 8-Hydroxyquinoline
Uniqueness
5-(Chloromethyl)quinolin-8-ol is unique due to its chloromethyl group, which provides a reactive site for further chemical modificationsCompared to similar compounds, it offers a broader range of reactivity and functionalization possibilities .
Properties
IUPAC Name |
5-(chloromethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBHUWKRDXZEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906080 | |
Record name | 5-(Chloromethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-45-6, 10136-57-9 | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Chloromethyl)quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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